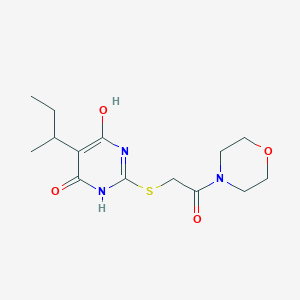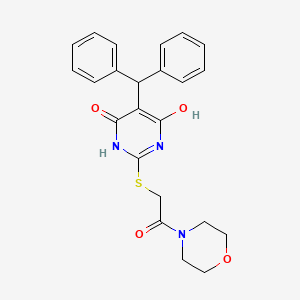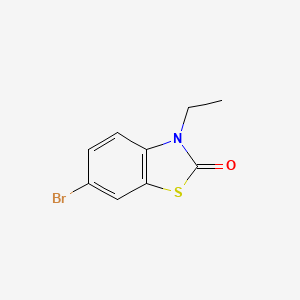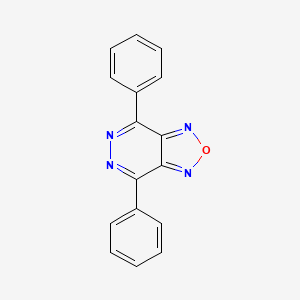![molecular formula C19H14ClN3O B3847500 N-(3-chlorophenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B3847500.png)
N-(3-chlorophenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
Overview
Description
N-(3-chlorophenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide is a compound belonging to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the indole scaffold in various natural products and pharmaceuticals makes it a significant structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide typically involves the condensation of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid with 3-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group in the 3-chlorophenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-chlorophenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-1-methyl-1H-indole-3-carboxamide
- N-(3-chlorophenyl)-1-methyl-1H-pyrrole-3-carboxamide
- N-(3-chlorophenyl)-1-methyl-1H-benzimidazole-3-carboxamide
Uniqueness
N-(3-chlorophenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide is unique due to its specific indole scaffold, which provides distinct electronic and steric properties. This uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-11-18-15(14-7-2-3-8-16(14)23-18)10-17(21-11)19(24)22-13-6-4-5-12(20)9-13/h2-10,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYACTGRXSCYUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-butan-2-yl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3847418.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3847423.png)

![7-(HEXYLSULFANYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B3847432.png)
![3-Hexyl-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3847439.png)
![N-[2-(Benzylsulfanyl)-1,3-benzothiazol-6-YL]benzamide](/img/structure/B3847452.png)

![3-[2-(4-Methylanilino)acetyl]-1,3-benzothiazol-2-one](/img/structure/B3847462.png)
![[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B3847472.png)

![4,7-diphenyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B3847493.png)
![3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B3847516.png)
![4-chloro-2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B3847523.png)
